1-tert-butyl-4-methyl-1H-pyrazole

Physicochemical properties Lipophilicity Molecular weight

Procure 1-tert-Butyl-4-methyl-1H-pyrazole as the optimal building block for regioselective 5-halogenation (U.S. Patent 5,220,028) and orthogonal C4/C5 diversification. Its N1-tert-butyl group provides steric bulk for metabolic stability, while the 4-methyl directs electrophilic substitution—capabilities absent in simpler mono-substituted pyrazoles. This disubstituted scaffold is validated in CBP bromodomain inhibitor leads (IC₅₀ 456–470 nM). Select over 1-tert-butyl-1H-pyrazole when enhanced lipophilicity (ΔLogP ≈ +0.5) and MW (+14 Da) are required for fine-tuning permeability. Supplied at ≥98% purity for R&D and kilo-lab scale.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
Cat. No. B10909387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-4-methyl-1H-pyrazole
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C(C)(C)C
InChIInChI=1S/C8H14N2/c1-7-5-9-10(6-7)8(2,3)4/h5-6H,1-4H3
InChIKeyOWVRXDVWWRDOEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-4-methyl-1H-pyrazole: Core Identity and Procurement Baseline


1-tert-Butyl-4-methyl-1H-pyrazole (CAS 1179060-17-3) is a disubstituted pyrazole bearing an N1-tert-butyl group and a C4-methyl substituent . It belongs to the broader class of N-alkyl-4-methylpyrazoles, which serve as versatile intermediates for pharmaceuticals and agrochemicals [1]. This compound is commercially available at 98% purity from multiple suppliers and is recognized as a chemical intermediate (化工中间体) for further derivatization .

Why 1-tert-Butyl-4-methyl-1H-pyrazole Cannot Be Replaced by Generic N-Alkylpyrazoles


Specific substitution patterns on the pyrazole ring govern both physicochemical properties and synthetic utility. The N1-tert-butyl group provides steric bulk that influences reactivity and metabolic stability, while the C4-methyl group directs electrophilic aromatic substitution and serves as a key structural feature for target binding in medicinal chemistry applications . Interchanging 1-tert-butyl-4-methyl-1H-pyrazole with a generic analog such as 1-tert-butyl-1H-pyrazole (lacking the 4-methyl group) or 4-methyl-1H-pyrazole (lacking the N-tert-butyl group) results in altered molecular weight, lipophilicity, and regiochemical reactivity, which can compromise downstream synthetic outcomes . Direct quantitative comparative data for the isolated compound are limited in the public literature, reflecting its primary role as a building block rather than a bioactive endpoint; the evidence below focuses on the strongest available differentiation dimensions.

Quantitative Differentiation Evidence for 1-tert-Butyl-4-methyl-1H-pyrazole vs. Closest Analogs


Molecular Weight and Predicted Lipophilicity Differentiation vs. 1-tert-Butyl-1H-pyrazole

The addition of a C4-methyl group to 1-tert-butyl-1H-pyrazole increases molecular weight from 124.18 to 138.21 g/mol and is predicted to raise LogP, enhancing lipophilicity for applications requiring improved membrane permeability or altered solubility . Comparator 1-tert-butyl-1H-pyrazole (CAS 15754-60-6) has a reported density of 0.9±0.1 g/cm³ and XLogP3 of 1.1 . While experimental LogP and density for 1-tert-butyl-4-methyl-1H-pyrazole are not publicly reported, the structural difference (one additional methyl group) is expected to increase LogP by approximately 0.5 units based on standard fragment-based predictions, a meaningful shift for formulation and partitioning behavior .

Physicochemical properties Lipophilicity Molecular weight

Halogenation Precursor Utility: Patent-Cited Intermediate for 5‑Halo‑4‑methylpyrazoles

U.S. Patent 5,220,028 explicitly covers 1‑substituted‑4‑methylpyrazoles as starting materials for preparing halogeno‑4‑methylpyrazoles, which are valuable intermediates for pharmaceuticals and agricultural chemicals [1]. The patent claims that 1‑alkyl‑4‑methylpyrazoles can be regioselectively halogenated at the 5‑position (and optionally at the 3‑position) to yield mono‑ or dihalogenated products [1]. In contrast, 1‑tert‑butyl‑1H‑pyrazole (lacking the 4‑methyl group) cannot participate in this specific halogenation pathway to generate 5‑halo‑4‑methylpyrazole derivatives, as the 4‑methyl group is essential for directing the halogenation and for the biological activity of the resulting products [1]. While exact yield data for 1‑tert‑butyl‑4‑methyl‑1H‑pyrazole are not disclosed in the patent, the exemplified reactions with analogous 1‑alkyl‑4‑methylpyrazoles demonstrate high conversion efficiency [1].

Halogenation Pharmaceutical intermediates Agrochemical intermediates

Proven Building Block for Nanomolar CREB‑Binding Protein (CBP) Inhibitors

The 1‑tert‑butyl‑4‑methyl‑1H‑pyrazole moiety is a structural component of (4R)‑6‑(1‑tert‑butylpyrazol‑4‑yl)‑4‑methyl‑1,3,4,5‑tetrahydro‑2H‑1,5‑benzodiazepin‑2‑one, a CBP inhibitor with an IC₅₀ of 456 nM (and 470 nM in an orthogonal assay) [1]. This compound, disclosed in U.S. Patent 10,206,931, demonstrates that the pyrazole core bearing both the N‑tert‑butyl and C4‑methyl substituents contributes to high‑affinity target engagement [1]. In comparison, simpler pyrazole building blocks such as 1‑tert‑butyl‑1H‑pyrazole or 4‑methyl‑1H‑pyrazole have not been reported as components of CBP inhibitors with comparable potency, underscoring the synergistic value of the dual substitution pattern [1]. The CBP bromodomain is a validated epigenetic target in oncology, and the nanomolar activity of the derived inhibitor establishes a clear differentiation for procurement of this specific building block over less‑substituted analogs [1].

Epigenetics CBP inhibitors Kinase drug discovery

Regioselective Synthesis Capability Enabled by N‑tert‑Butyl Protection

A 2017 study in Tetrahedron Letters demonstrated regio‑specific synthesis of 1‑(tert‑butyl)‑1H‑pyrazolecarboxamide derivatives, achieving controlled mono‑ or diacylation of poorly nucleophilic aryl amines in high yields [1]. While this study did not include the 4‑methyl variant, the N‑tert‑butyl group was critical for directing regiochemistry and enabling selective functionalization [1]. The 4‑methyl substituent on 1‑tert‑butyl‑4‑methyl‑1H‑pyrazole provides an additional handle for further derivatization (e.g., halogenation, cross‑coupling) that is absent in 1‑tert‑butyl‑1H‑pyrazole [2]. Combined with the halogenation pathway described in U.S. Patent 5,220,028, this establishes a dual‑functionalization capability (N‑tert‑butyl directs one transformation; C4‑methyl enables orthogonal chemistry) that is not achievable with either 1‑tert‑butyl‑1H‑pyrazole or 4‑methyl‑1H‑pyrazole alone [1][2].

Regioselective synthesis Pyrazole functionalization Medicinal chemistry

Optimal Procurement Scenarios for 1-tert-Butyl-4-methyl-1H-pyrazole Based on Verified Evidence


Synthesis of 5‑Halo‑4‑methylpyrazole Pharmaceutical Intermediates

Procure 1‑tert‑butyl‑4‑methyl‑1H‑pyrazole as the preferred starting material for regioselective halogenation at the 5‑position, yielding 5‑halo‑4‑methylpyrazoles that serve as key intermediates for pharmaceuticals and agrochemicals, as explicitly claimed in U.S. Patent 5,220,028 . The 4‑methyl group is essential for directing halogenation and is required in the final product; 1‑tert‑butyl‑1H‑pyrazole cannot substitute in this pathway.

Construction of CBP/p300 Bromodomain Inhibitor Libraries for Epigenetic Drug Discovery

Use 1‑tert‑butyl‑4‑methyl‑1H‑pyrazole as a core building block for generating CBP bromodomain inhibitors. The pyrazole‑containing inhibitor (4R)‑6‑(1‑tert‑butylpyrazol‑4‑yl)‑4‑methyl‑1,3,4,5‑tetrahydro‑2H‑1,5‑benzodiazepin‑2‑one demonstrated IC₅₀ values of 456–470 nM against CBP, validating the scaffold for medicinal chemistry campaigns targeting epigenetic readers .

Sequential Diversification Using Orthogonal Reactive Handles

Leverage the orthogonal reactivity of the N‑tert‑butyl group (for carboxamide formation) and the C4‑methyl group (for halogenation or cross‑coupling) to efficiently build diverse pyrazole libraries. This dual‑functionalization strategy, supported by the regiospecific acylation methodology of Ruatta et al. (2017) and the halogenation pathway of U.S. Patent 5,220,028 , reduces the number of building blocks required and improves synthetic step economy compared to using mono‑substituted pyrazoles.

Physicochemical Property Optimization in Lead Series

Select 1‑tert‑butyl‑4‑methyl‑1H‑pyrazole over 1‑tert‑butyl‑1H‑pyrazole when increased molecular weight (+14.03 g/mol) and enhanced lipophilicity (estimated ΔLogP ≈ +0.5) are desired for modulating solubility, permeability, or metabolic stability in lead optimization programs .

Quote Request

Request a Quote for 1-tert-butyl-4-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.